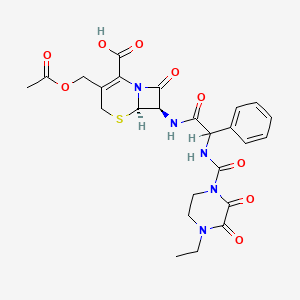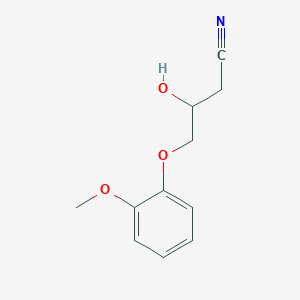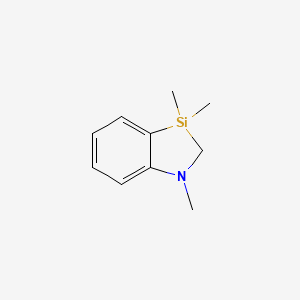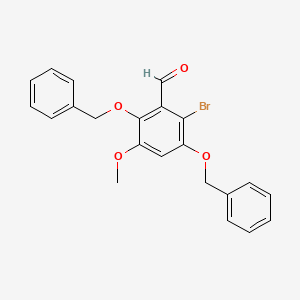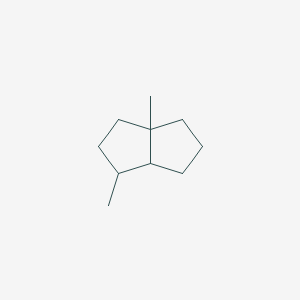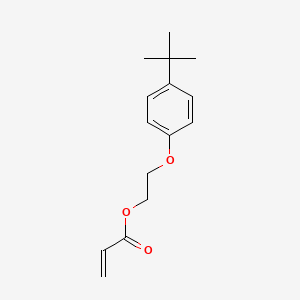
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.317 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethyl prop-2-enoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-tert-butylphenol with ethyl acrylate. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:
Esterification Reaction: 4-tert-butylphenol reacts with ethyl acrylate in the presence of a catalyst (e.g., sulfuric acid or ion exchange resin) to form this compound.
Purification: The crude product is purified through processes such as extraction, distillation, and recrystallization to obtain the final compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and acrylate groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethyl prop-2-enoate: Similar in structure but with an ethoxyethoxy group instead of a tert-butyl group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxyphenyl group instead of a tert-butylphenoxy group.
Uniqueness
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
58256-32-9 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-5-14(16)18-11-10-17-13-8-6-12(7-9-13)15(2,3)4/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
AYJHFSLZKVYWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


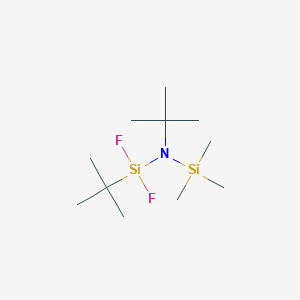

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
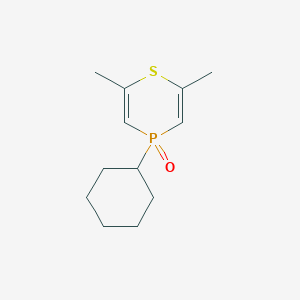
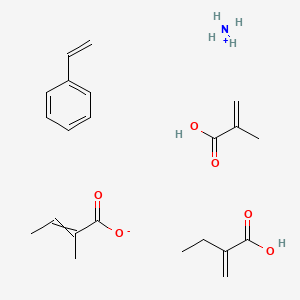
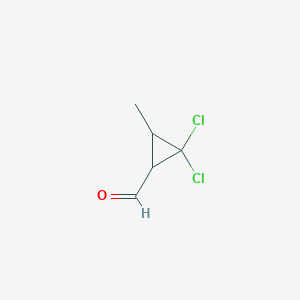

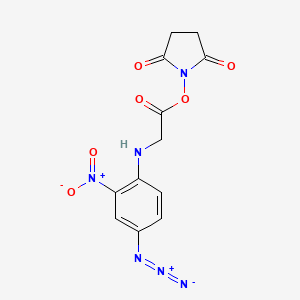
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
